![molecular formula C18H15ClN4O4 B3597841 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-NITROBENZAMIDE](/img/structure/B3597841.png)
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-NITROBENZAMIDE
Overview
Description
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-NITROBENZAMIDE is an organic compound that features a pyrazole ring substituted with a 4-chlorophenylmethyl group and a benzamide moiety with methoxy and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-NITROBENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution with 4-Chlorophenylmethyl Group: The pyrazole ring is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The final step involves the reaction of the substituted pyrazole with 4-methoxy-3-nitrobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the pyrazole formation and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHOXY-3-NITROBENZAMIDE: Similar structure but with a different substitution pattern on the pyrazole ring.
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-METHOXY-3-NITROBENZAMIDE is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzamide moiety can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-27-17-7-4-13(8-16(17)23(25)26)18(24)21-15-9-20-22(11-15)10-12-2-5-14(19)6-3-12/h2-9,11H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYHQXJEBVJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


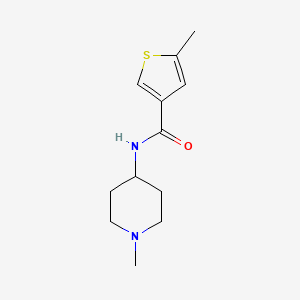
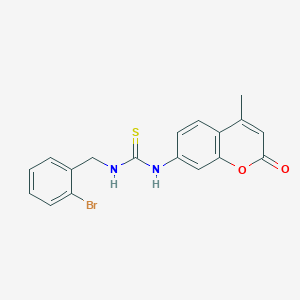
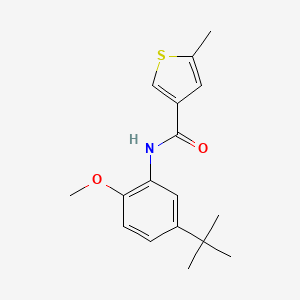
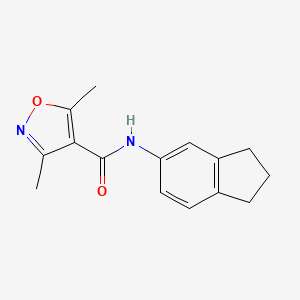
![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3597779.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B3597804.png)
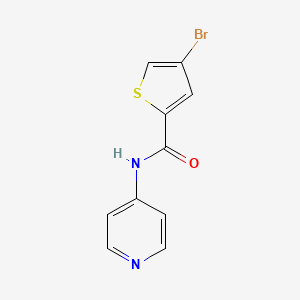
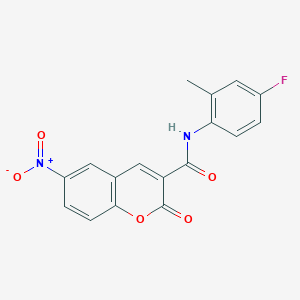
![5-BENZYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3597831.png)
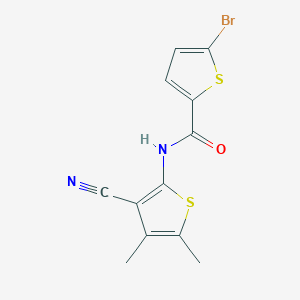
![N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B3597854.png)
![ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3597857.png)
METHANONE](/img/structure/B3597870.png)
![N-[4-(benzyloxy)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B3597877.png)
